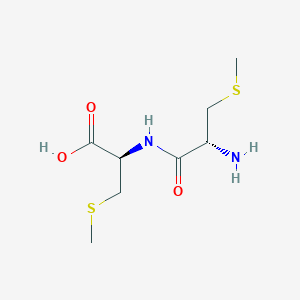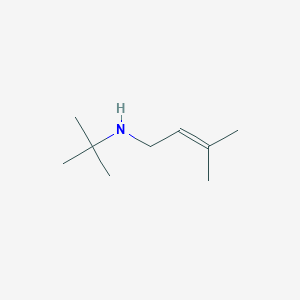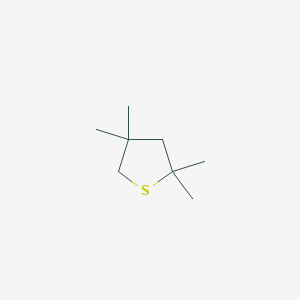
2,2,4,4-Tetramethylthiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethylthiolane is a sulfur-containing organic compound characterized by its unique structure, which includes a thiolane ring substituted with four methyl groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylthiolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutyryl chloride with thiol-containing compounds in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like benzene, followed by purification steps including distillation under reduced pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4,4-Tetramethylthiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiolane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolane.
Substitution: Alkylated or aminated derivatives.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethylthiolane has several applications in scientific research:
Chemistry: Used as a model compound in studies of sulfur-containing heterocycles and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of high-performance materials and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism of action of 2,2,4,4-Tetramethylthiolane involves its interaction with molecular targets through its sulfur atom and methyl groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated by its ability to form stable complexes with proteins and other biomolecules, influencing their function and activity .
Comparación Con Compuestos Similares
2,2,4,4-Tetramethylpentane: A hydrocarbon with a similar methyl-substituted structure but lacking the sulfur atom.
2,2,4,4-Tetramethyloctane: Another hydrocarbon with a longer carbon chain and similar methyl substitution.
Thiobinupharidine: A sulfur-containing alkaloid with a similar thiolane ring structure.
Uniqueness: 2,2,4,4-Tetramethylthiolane is unique due to its combination of a thiolane ring and four methyl groups, which confer distinct chemical properties and reactivity. Its sulfur atom allows for specific interactions and reactions not possible with purely hydrocarbon analogs, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
57535-92-9 |
|---|---|
Fórmula molecular |
C8H16S |
Peso molecular |
144.28 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethylthiolane |
InChI |
InChI=1S/C8H16S/c1-7(2)5-8(3,4)9-6-7/h5-6H2,1-4H3 |
Clave InChI |
HABLAGWWOWOBPY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(SC1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


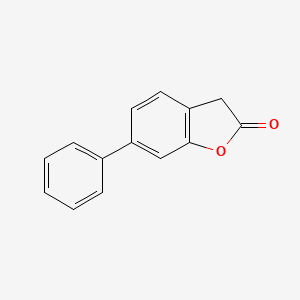

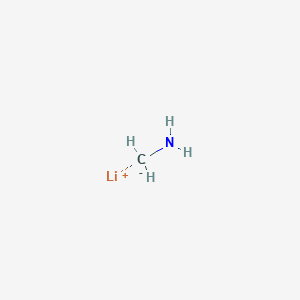
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)


![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
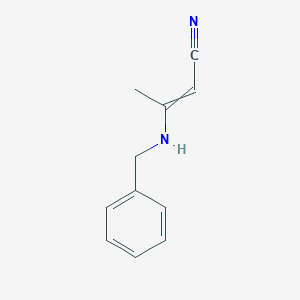
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
